ethyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Ethyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a coumarin-derived ester featuring a chromen-4-one core substituted at positions 3 and 7. The 3-position is linked to a 4-ethoxycarbonylphenoxy group, while the 7-position bears a 3-methylbut-2-en-1-yl (prenyl) ether substituent. This compound belongs to a class of coumarin derivatives known for their diverse biological activities, including antimicrobial, antioxidant, and fluorescent properties .
Properties
IUPAC Name |
ethyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-4-26-23(25)16-5-7-17(8-6-16)29-21-14-28-20-13-18(27-12-11-15(2)3)9-10-19(20)22(21)24/h5-11,13-14H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTKGBFHQXMAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate 4-hydroxy-2H-chromen-2-one.
Introduction of the 3-Methylbut-2-en-1-yl Group: The intermediate is then reacted with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to introduce the 3-methylbut-2-en-1-yl group at the 7-position of the chromen-4-one core.
Esterification: The final step involves the esterification of the hydroxyl group at the 4-position of the chromen-4-one core with ethyl 4-hydroxybenzoate in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antioxidant, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromen Core
Prenyl vs. 2-Methylprop-2-en-1-yl Substituents
The compound ethyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS 637750-63-1, C₂₂H₂₀O₆, 380.39 g/mol) differs from the target compound in its 7-position substituent. The 2-methylprop-2-en-1-yl group (isoprenyl) is shorter and less branched than the prenyl group, resulting in reduced steric hindrance and lower molecular weight (380.39 vs. ~394 g/mol for the target compound). This difference may influence solubility and metabolic stability .
tert-Butoxycarbonyl Substituents
Propyl 4-{[7-(2-tert-butoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate (C₂₅H₂₆O₈, 454.47 g/mol) features a bulky tert-butoxycarbonyl (Boc) group at the 7-position. The Boc group introduces significant steric hindrance and polar character, which may reduce membrane permeability compared to the prenyl-substituted target compound. However, the Boc group enhances hydrolytic stability, making it advantageous in prodrug design .
Ester Group Modifications
Ethyl vs. Propyl Esters
Replacing the ethyl ester in the target compound with a propyl ester (as in Propyl 4-{[7-(2-tert-butoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate ) increases molecular weight (454.47 vs. ~394 g/mol) and lipophilicity. Propyl esters generally exhibit slower hydrolysis rates than ethyl esters, extending their half-life in vivo .
Methyl Ester with Boc-Amino Group
The compound methyl 4-{[7-({2-[(tert-butoxycarbonyl)amino]-3-methylbutanoyl}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate (C₂₇H₂₉NO₉, 511.53 g/mol) incorporates a Boc-protected aminoacyl group. This modification introduces hydrogen-bonding capacity and polarity, which may enhance solubility in aqueous media but reduce passive diffusion across lipid bilayers .
Functional Group Diversity in Thiazolidin Derivatives
Compounds 4f , 4g , and 4h () replace the benzoate ester with a thiazolidin-acetic acid moiety. For example:
- 4f : Melting point 228–230°C; IR peaks for carboxylic acid (-COOH, 2500–3300 cm⁻¹), lactone (-C=O, ~1700 cm⁻¹), and amide (-C=O, ~1650 cm⁻¹).
These derivatives exhibit higher melting points (>200°C) compared to coumarin esters, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the solid state.
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent (7-Position) | Key Functional Groups | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | C₂₃H₂₂O₆* | ~394 | 3-Methylbut-2-en-1-yl | Lactone, Ester | N/A |
| Ethyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-...} | C₂₂H₂₀O₆ | 380.39 | 2-Methylprop-2-en-1-yl | Lactone, Ester | N/A |
| Propyl 4-{[7-(2-tert-butoxy-2-oxoethoxy)-...} | C₂₅H₂₆O₈ | 454.47 | 2-tert-Butoxy-2-oxoethoxy | Lactone, Ester, Ether | N/A |
| 4f (Thiazolidin-acetic acid derivative) | C₂₀H₁₅N₃O₅S | 409.41 | Thiazolidin-acetic acid | Lactone, Carboxylic Acid | 228–230 |
*Estimated based on structural analogy.
Table 2: Spectroscopic Comparison
Research Implications
- Biological Activity : The prenyl group in the target compound may enhance interactions with hydrophobic enzyme pockets, while thiazolidin derivatives (e.g., 4f–4h) could target proteins via hydrogen bonding .
- Synthetic Accessibility : Microwave-assisted multicomponent synthesis () offers a rapid route to coumarin analogs, though esterification and substituent introduction require tailored conditions.
- Analytical Techniques : IR and NMR remain critical for characterizing substituent effects, while SHELX-based refinement () and Mercury () aid in crystallographic analysis where applicable.
Biological Activity
Ethyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound classified under chromen-4-one derivatives. This compound has garnered attention for its potential biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The following sections explore its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Chromen-4-one Core : This is achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of sodium ethoxide.
- Introduction of the 3-Methylbut-2-en-1-yl Group : The intermediate is reacted with 3-methylbut-2-en-1-ol using a catalyst like p-toluenesulfonic acid to introduce the 3-methylbut-2-en-1-yl group at the 7-position of the chromen core.
Antioxidant Properties
This compound exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge free radicals, thereby preventing oxidative damage to cellular components. The compound's structure allows it to interact with reactive oxygen species (ROS), which are implicated in various pathological conditions, including cancer and inflammation.
The mechanism by which ethyl 4-{(7-[3-methylbut-2-en-1-yl)oxy]-4H-chromen}-3-one exerts its biological effects involves several pathways:
- Antioxidant Mechanism : The compound acts as a free radical scavenger, reducing oxidative stress in cells.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and cancer progression, such as RSK, although specific targets for this compound require further investigation .
- Cell Signaling Modulation : The compound may alter signaling pathways related to apoptosis and cell survival, contributing to its anticancer effects.
Case Studies and Research Findings
A summary of relevant research findings regarding ethyl 4-{(7-[3-methylbut-2-en-1-yloxy]-4H-chromen}-3-one is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
